5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-methyloxime
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Description
Scientific Research Applications
Synthesis and Characterization
5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-methyloxime is a chemical compound with potential applications in various fields of scientific research. The synthesis and characterization of pyrazole derivatives, including those structurally related to 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, have been explored to develop new antimicrobial agents, highlight the versatility of pyrazole scaffolds in medicinal chemistry, and demonstrate their potential in creating biologically active compounds.
A study demonstrated the synthesis of a series of new 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under sonication conditions, showcasing the efficiency of synthesizing pyrazole derivatives using innovative techniques for potential applications in drug discovery and development (Trilleras et al., 2013).
Molecular Rearrangements and Structural Insights
Research on molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles provided insights into the synthetic flexibility of pyrazole and triazole derivatives, revealing the influence of electronic properties on structural isomerization, which is crucial for designing compounds with tailored biological activities (L'abbé et al., 1990).
Catalytic Applications and Green Chemistry
The use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for synthesizing pyrazolones highlights the role of pyrazole derivatives in promoting green chemistry principles. This approach not only facilitates high-yield reactions but also emphasizes the importance of developing sustainable and environmentally friendly synthetic methods (Tayebi et al., 2011).
Advanced Material Science and Supramolecular Chemistry
The exploration of pyrazole derivatives in material science, particularly in the formation of supramolecular assemblies, is another significant application. Studies on the synthesis and structural characterization of reduced bipyrazoles from pyrazole precursors reveal their potential in developing advanced materials with unique supramolecular structures, contributing to the advancement of molecular electronics, photonics, and nanotechnology (Cuartas et al., 2017).
Properties
IUPAC Name |
(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3OS/c1-20-12(22-9-5-3-8(14)4-6-9)10(7-18-21-2)11(19-20)13(15,16)17/h3-7H,1-2H3/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYESXVDRMQZDAU-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NOC)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/OC)SC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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